molecular formula C16H21N3O4 B2635470 Methyl 4-(2-(4-carbamoylpiperidin-1-yl)acetamido)benzoate CAS No. 902349-44-4

Methyl 4-(2-(4-carbamoylpiperidin-1-yl)acetamido)benzoate

Cat. No.: B2635470
CAS No.: 902349-44-4
M. Wt: 319.361
InChI Key: BYDXNVJZUCLSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

“Methyl 4-(2-(4-carbamoylpiperidin-1-yl)acetamido)benzoate” is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other technical documents related to this compound .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl 4-(2-(4-carbamoylpiperidin-1-yl)acetamido)benzoate is recognized for its role as a precursor in the synthesis of various pharmaceutical compounds. It is derived from Methyl-2-formyl benzoate, which exhibits a broad spectrum of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The compound serves as a significant structure and an excellent precursor for the search of new bioactive molecules due to its versatile synthetic utility as a substrate in organic synthesis. This positions it as a crucial raw material in the preparation of medical products, highlighting its importance in synthetic chemistry and the pharmaceutical industry (Farooq & Ngaini, 2019).

Environmental Impact and Degradation

The environmental fate and degradation pathways of related compounds, such as acetaminophen, have been extensively studied due to their prevalence in aquatic environments and potential to transform into various intermediates under environmental conditions. Such research underscores the importance of understanding the degradation mechanisms and biotoxicity of pharmaceutical pollutants, including those related to this compound and its derivatives. Advanced oxidation processes (AOPs) have been identified as effective treatment methods for removing such compounds from water, indicating the environmental relevance of studying these chemical pathways (Qutob et al., 2022).

Carcinogenicity and Chemical Analogs

Research into the carcinogenic properties of chemical compounds and their analogs, including studies on the thiophene analogs of known carcinogens like benzidine and 4-aminobiphenyl, provides valuable insights into the potential health risks associated with various chemical structures. This research is crucial for evaluating the safety of chemical compounds used in pharmaceuticals and their potential impact on human health (Ashby et al., 1978).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. The compound “Methyl 4-(2-(4-carbamoylpiperidin-1-yl)acetamido)benzoate” has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

methyl 4-[[2-(4-carbamoylpiperidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-23-16(22)12-2-4-13(5-3-12)18-14(20)10-19-8-6-11(7-9-19)15(17)21/h2-5,11H,6-10H2,1H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDXNVJZUCLSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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